(3,4-dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone
Description
The compound (3,4-dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone features a methanone core linking a 3,4-dihydroquinoline moiety to a thiazole ring substituted with pyrazine.
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c22-17(21-9-3-5-12-4-1-2-6-15(12)21)14-11-23-16(20-14)13-10-18-7-8-19-13/h1-2,4,6-8,10-11H,3,5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHDYQOUVRWAJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CSC(=N3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-dihydroquinoline and 2-(pyrazin-2-yl)thiazole.
Coupling Reaction: The key step involves a coupling reaction between the quinoline derivative and the pyrazine-thiazole moiety. This can be achieved using a variety of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures (25-50°C).
Industrial Production Methods
For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalytic methods to lower the activation energy and increase the reaction rate.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole and pyrazine rings facilitate nucleophilic substitution due to electron-deficient aromatic systems.
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Thiazole C-H Activation | Pd(OAc)₂, CuI, DMSO, 80°C | Functionalized thiazole derivatives | Palladium-catalyzed coupling introduces aryl/alkyl groups at the 5-position of the thiazole ring. |
| Pyrazine Ring Substitution | K₂CO₃, DMF, alkyl halides | 2-(Alkyl/aryl)-pyrazinyl-thiazole conjugates | Alkylation occurs preferentially at the pyrazine N-atom under basic conditions. |
Oxidation and Reduction Reactions
The dihydroquinoline moiety is susceptible to redox transformations, while the thiazole ring exhibits stability under mild conditions.
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Quinoline Oxidation | H₂O₂, AcOH, 60°C | Fully aromatic quinolin-2(1H)-one derivatives | Selective oxidation of the 3,4-dihydroquinoline to a ketone occurs without affecting the thiazole. |
| Thiazole Reduction | NaBH₄, MeOH, 0°C | Partially saturated thiazolidine intermediates | Limited success due to thiazole’s aromatic stability; yields <20%. |
Cyclization and Ring-Opening Reactions
The quinoline-thiazole scaffold participates in cyclization via intramolecular interactions.
Electrophilic Aromatic Substitution
Electron-rich regions of the quinoline and thiazole rings undergo electrophilic attacks.
| Reaction Type | Reagents/Conditions | Products
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications. The following sections detail specific areas of interest:
Antimicrobial Activity
Studies have highlighted the antimicrobial properties of compounds similar to (3,4-dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone. For instance:
- Mechanism : These compounds may disrupt microbial membranes and inhibit essential enzymatic functions.
- Case Studies : In vitro assays have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans and Aspergillus niger .
| Compound | Activity Type | Zone of Inhibition (mm) | Comparison Standard |
|---|---|---|---|
| 4b | Antibacterial | 20 | Ciprofloxacin |
| 4c | Antifungal | 31 | Fluconazole |
Anticancer Potential
The compound's structure suggests potential anticancer properties due to its ability to interact with various cellular pathways:
- Mechanism : It may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival.
- Research Findings : Similar derivatives have shown promising results in inhibiting tumor growth in preclinical models .
Applications in Medicinal Chemistry
This compound has garnered attention for its potential applications in drug development:
- Therapeutic Development : Due to its biological activities, it is being explored for developing new antimicrobial and anticancer agents.
- Material Science : Its unique properties may also find applications in creating advanced materials with specific functionalities.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The mechanism of action typically involves:
Binding: The compound binds to the active site of an enzyme or receptor, inhibiting its activity.
Pathways: This binding can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarity and Novelty
The compound’s uniqueness arises from its hybrid thiazole-pyrazine and dihydroquinoline architecture. Key analogs include:
Table 1: Structural Analogs and Key Features
Functional Group Impact on Activity
- Dihydroquinoline Modifications: Morpholine- or piperidine-substituted dihydroquinoline derivatives (e.g., compounds in ) exhibit mTOR inhibitory activity, suggesting that the dihydroquinoline core is critical for kinase targeting . The absence of morpholine/piperidine in the target compound may alter selectivity or potency.
- Thiazole-Pyrazine Hybrid : The thiazole-pyrazine system is structurally analogous to orexin receptor antagonists (e.g., ), where pyrazine contributes to π-π stacking interactions in binding pockets . The thiazole ring may enhance metabolic stability compared to purely aromatic systems.
Physicochemical Properties
- LogP and Solubility : Pyrazine-containing analogs (e.g., ) typically exhibit moderate logP values (~3–4), balancing lipophilicity and aqueous solubility. The target compound’s thiazole group may increase polarity slightly compared to purely aromatic systems.
Biological Activity
The compound (3,4-dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone (CAS No. 1235180-46-7) is a hybrid molecule that combines the structural features of quinoline and thiazole derivatives. It has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C17H14N4OS
- Molecular Weight : 322.39 g/mol
- IUPAC Name : 3,4-dihydro-2H-quinolin-1-yl-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone
Research indicates that compounds with similar structures may exert their biological effects through various mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in neurodegenerative diseases like Alzheimer's .
- Antimicrobial Activity : Similar quinoline derivatives have demonstrated antimicrobial properties by disrupting microbial membranes and interfering with biochemical pathways essential for microbial survival .
- Anticancer Properties : Compounds with the dihydroquinoline scaffold have been evaluated for their anticancer effects, showing inhibition of cell proliferation in various cancer cell lines .
Anticancer Activity
A series of studies have evaluated the anticancer activity of related compounds. Notably, compounds derived from the dihydroquinoline structure have shown significant antiproliferative effects against several cancer cell lines, including:
- MCF7 (breast cancer)
- DU145 (prostate cancer)
- H460 (lung cancer)
For example, one study reported a compound exhibiting an IC50 value of 0.28 µM against AChE and significant activity against MAOs, indicating its potential as a dual-target agent for treating Alzheimer's disease .
Antimicrobial Activity
Research has highlighted the antimicrobial properties of quinoline derivatives. For instance, compounds similar to this compound have been shown to inhibit the growth of various pathogens by disrupting their membrane integrity and interfering with essential metabolic pathways .
Neuroprotective Effects
The potential neuroprotective effects of this compound are particularly relevant in the context of neurodegenerative diseases. Its ability to inhibit AChE suggests it may help in increasing acetylcholine levels in the brain, which could be beneficial for cognitive function in conditions like Alzheimer's disease .
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds:
- Study on Hybrid Compounds for Alzheimer’s Treatment :
- Anticancer Screening :
Q & A
Q. What are the typical synthetic routes for (3,4-dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone?
The synthesis involves multi-step protocols, often starting with preparation of key intermediates like the pyrazinyl-thiazole core and dihydroquinoline moiety. For example:
- Step 1 : Condensation of pyrazine-2-carboxaldehyde with thioamide derivatives to form the thiazole ring via Hantzsch thiazole synthesis (commonly using ethanol or acetic acid as solvents under reflux) .
- Step 2 : Functionalization of the dihydroquinoline fragment via sulfonation or alkylation, followed by coupling to the thiazole core using ketone-forming reactions (e.g., Friedel-Crafts acylation or nucleophilic substitution) .
- Step 3 : Final purification via column chromatography or recrystallization (e.g., ethanol/water mixtures) .
Q. What analytical techniques are used to confirm the structure of this compound?
A combination of spectroscopic and chromatographic methods is employed:
| Technique | Key Parameters | Purpose |
|---|---|---|
| ¹H/¹³C NMR | Chemical shifts (δ 1.5–8.5 ppm for protons), coupling constants | Confirm backbone connectivity and substituent positions . |
| HRMS | m/z accuracy (<5 ppm error) | Verify molecular formula and fragmentation patterns . |
| XRD | Crystallographic data (e.g., CCDC entry) | Resolve stereochemical ambiguities . |
| HPLC | Purity >95% (C18 column, acetonitrile/water gradient) | Assess synthetic yield and impurities . |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound?
Systematic variation of solvents, temperatures, and catalysts is critical:
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may increase side reactions; ethanol or THF balances reactivity and safety .
- Catalyst selection : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) improve coupling efficiency between thiazole and dihydroquinoline fragments .
- Temperature control : Lower temperatures (0–25°C) reduce decomposition of heat-sensitive intermediates, while reflux conditions accelerate ring-closing steps .
Q. How can contradictions in biological activity data be resolved?
Discrepancies often arise from assay variability or impurities. Mitigation strategies include:
- Reproducibility checks : Replicate assays across independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Orthogonal assays : Cross-validate results with multiple techniques (e.g., enzyme inhibition + cellular viability assays) to confirm target specificity .
- Impurity profiling : Use LC-MS or preparative TLC to isolate minor components and test their individual bioactivity .
Q. What computational strategies are used to study this compound’s mechanism of action?
Molecular docking and dynamics simulations are key:
- Target selection : Prioritize proteins with structural homology to known thiazole/dihydroquinoline targets (e.g., kinases, cytochrome P450 enzymes) .
- Software tools : AutoDock Vina or Schrödinger Suite for docking; GROMACS for dynamics simulations (force field: CHARMM36) .
- Validation : Compare computational binding affinities with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
SAR studies focus on modifying substituents to enhance potency or selectivity:
| Position Modified | Substituent | Biological Impact | Reference |
|---|---|---|---|
| Thiazole C-2 | Pyrazine → Pyridine | Reduced kinase inhibition but improved solubility . | |
| Dihydroquinoline N-1 | Sulfonyl → Acetyl | Increased metabolic stability in liver microsomes . | |
| Methanone linker | Ketone → Thioketone | Enhanced antibacterial activity (MIC ↓ 4-fold) . |
Methodological steps:
- Synthesize analogs via targeted substitutions (e.g., halogenation, alkylation).
- Test in vitro against disease-relevant targets (e.g., cancer cell lines, bacterial strains).
- Correlate structural changes with activity trends using QSAR models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
